molecular formula C15H8FN3OS2 B11601619 (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601619
M. Wt: 329.4 g/mol
InChI Key: KGKZPPIVSGEWTF-WQLSENKSSA-N
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Description

(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the class of thiazolotriazoles This compound is characterized by the presence of a thiazole ring fused to a triazole ring, with a fluorophenyl group and a thiophenylmethylidene group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It can inhibit the growth of various pathogens and cancer cell lines.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the disruption of essential biological processes in pathogens or cancer cells. The presence of the fluorophenyl and thiophenylmethylidene groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-bromophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more effective and versatile compound compared to its analogs with different substituents.

Properties

Molecular Formula

C15H8FN3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H8FN3OS2/c16-10-5-3-9(4-6-10)13-17-15-19(18-13)14(20)12(22-15)8-11-2-1-7-21-11/h1-8H/b12-8-

InChI Key

KGKZPPIVSGEWTF-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

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